2H,3H,5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,3H,5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one is a heterocyclic compound that features a unique fusion of a triazole ring with an oxazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H,5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate oxirane derivative under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, thereby enhancing the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2H,3H,5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2H,3H,5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2H,3H,5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
1,2,4-Triazole: Shares the triazole ring but lacks the oxazine component.
Oxazine: Contains the oxazine ring but lacks the triazole component.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar triazole fusion but with a thiadiazine ring instead of an oxazine ring.
Uniqueness: 2H,3H,5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one is unique due to its combined triazole and oxazine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
133365-37-4 |
---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2,5,6,7-tetrahydro-[1,2,4]triazolo[3,4-b][1,3]oxazin-3-one |
InChI |
InChI=1S/C5H7N3O2/c9-4-6-7-5-8(4)2-1-3-10-5/h1-3H2,(H,6,9) |
InChI Key |
ILGGAINBKPISDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)NN=C2OC1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.